1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury is a complex organic compound that features a benzene ring substituted with chlorine, isocyano, and dimethyl groups, along with a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The isocyano group can be introduced through a reaction involving an isocyanide precursor, while the chlorine atoms can be added via chlorination reactions. The mercury atom is usually introduced through a reaction with a mercury-containing reagent under controlled conditions to ensure the stability of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the isocyano group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as hydroxyl or alkyl groups .
Scientific Research Applications
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is conducted to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atoms and mercury can also interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4,5-dimethylbenzene: Lacks the isocyano group and mercury atom, making it less reactive in certain chemical reactions.
1-Isocyano-3,5-dimethylbenzene: Does not contain chlorine atoms or mercury, resulting in different chemical properties and reactivity.
1,2-Dichlorobenzene: A simpler compound without the isocyano and dimethyl groups, used in different applications.
Uniqueness
1,2-Dichloro-4-isocyano-3,5-dimethylbenzene;mercury is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
58164-66-2 |
---|---|
Molecular Formula |
C9H7Cl2HgN |
Molecular Weight |
400.65 g/mol |
IUPAC Name |
1,2-dichloro-4-isocyano-3,5-dimethylbenzene;mercury |
InChI |
InChI=1S/C9H7Cl2N.Hg/c1-5-4-7(10)8(11)6(2)9(5)12-3;/h4H,1-2H3; |
InChI Key |
JSKYOWHPZCFDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+]#[C-])C)Cl)Cl.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.